molecular formula C9H12 B3147533 7-Ethynylbicyclo[4.1.0]heptane CAS No. 62572-42-3

7-Ethynylbicyclo[4.1.0]heptane

Cat. No. B3147533
CAS RN: 62572-42-3
M. Wt: 120.19 g/mol
InChI Key: ZANCPIQLQRAOGR-UHFFFAOYSA-N
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Description

7-Ethynylbicyclo[4.1.0]heptane is a chemical compound with the molecular formula C9H12 . It has an average mass of 120.192 Da and a monoisotopic mass of 120.093903 Da . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12/c1-2-7-8-5-3-4-6-9(7)8/h1,7-9H,3-6H2 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 120.19 . It should be stored in a refrigerated environment .

Scientific Research Applications

Structural Characterization and Application in Medicinal Chemistry

7-Azabicyclo[2.2.1]heptane (7-azanorbornane), a structural analog of 7-Ethynylbicyclo[4.1.0]heptane, is a bridged heterocyclic nucleus found in epibatidine. The structural characterization of 7-azabicyclo[2.2.1]heptane is significant for understanding its properties and potential applications in medicinal chemistry (Britvin & Rumyantsev, 2017).

Promoter for Gas Hydrates in Engineering

7-Oxabicyclo[4.1.0]heptane (an oxabicyclic compound) was studied as a novel promoter for gas hydrates. This research is significant in engineering and scientific research fields, particularly for applications in hydrate-based technologies (Seol, Shin, & Park, 2020).

Synthesis of Long Acenes

A key compound for the synthesis of a variety of acenes protected by a carbonyl bridge, related to this compound, has been developed. This is particularly valuable for medium-scale preparation in materials chemistry (Levet et al., 2020).

Bromoalkynylation in Organic Synthesis

The palladium-catalyzed bromoalkynylation of C-C double bonds, using derivatives of this compound, demonstrates their utility in the synthesis of complex organic molecules. This method provides efficient access to highly functionalized products (Li et al., 2011).

Low-temperature Phase Transitions

Research into the low-temperature phase transitions of small organic molecules, including those related to this compound, provides insights into their structural and physical properties. This research is critical in materials science, particularly for understanding the behavior of these molecules under various conditions (Palin et al., 2002).

properties

IUPAC Name

7-ethynylbicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-2-7-8-5-3-4-6-9(7)8/h1,7-9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANCPIQLQRAOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1C2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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